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Compound of Interest

Compound Name: N-Arachidonoyl Taurine-d4

Cat. No.: B10790215 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing N-Arachidonoyl Taurine-
d4 (NAT-d4) in metabolic studies. N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl

taurine that acts as a bioactive lipid mediator. Its deuterated analog, NAT-d4, is an essential

tool for the accurate quantification of endogenous NAT and for tracing its metabolic fate.

N-Arachidonoyl Taurine is involved in various physiological processes, acting as an activator of

the transient receptor potential vanilloid 1 (TRPV1) and TRPV4 channels.[1] This interaction

plays a role in regulating synaptic activity in both glutamatergic and GABAergic synaptic

transmission.[2][3] Furthermore, NAT has been shown to influence insulin secretion by

increasing calcium flux in pancreatic β-cells.[1] The levels of NAT are tightly regulated by the

enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.[4]

Consequently, the use of FAAH inhibitors can lead to an increase in endogenous NAT levels,

providing a method to study its physiological functions.[5][6]

NAT-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-

MS/MS) based quantification of NAT in various biological matrices, including brain, liver, and

intestine.[5][7] Its chemical identity to the endogenous analyte, with a distinct mass shift, allows

for correction of matrix effects and variations in sample processing, ensuring high accuracy and

precision in quantitative analyses.
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Data Presentation
Quantitative Data for N-Arachidonoyl Taurine

Parameter Value Biological System Reference

TRPV1 Activation

(EC50)
28 µM In vitro [1]

TRPV4 Activation

(EC50)
21 µM In vitro [1]

Concentration for

increased Ca2+ flux
10 µM

HIT-T15 pancreatic β-

cells and INS-1 rat

islet cells

[1]

Effect of FAAH

Inhibition (URB 597)

Dose-dependent

increase in brain NAT

levels

Mouse brain [5]

Effect of FAAH KO on

NAT levels

Higher NAT levels in

FAAH KO mice

compared to wild-type

Mouse spinal cord

LC-MS/MS LOD 0.3-0.4 ng/ml In vitro [7]

LC-MS/MS LOQ 1 ng/ml In vitro [7]

LC-MS/MS Linearity

Range
1-300 ng/ml In vitro [7]

Experimental Protocols
Protocol 1: Quantification of N-Arachidonoyl Taurine in
Brain Tissue using LC-MS/MS with N-Arachidonoyl
Taurine-d4 as an Internal Standard
This protocol is adapted from a method for the analysis of arachidonoyl amino acids in mouse

brain.[5]

1. Materials:
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N-Arachidonoyl Taurine-d4 (NAT-d4) internal standard solution (e.g., in ethanol)

Methanol (MeOH), HPLC grade

Water, LC-MS grade

Ammonium acetate

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Homogenizer

Centrifuge

Nitrogen evaporator

2. Sample Preparation:

Weigh frozen brain tissue (approximately 30 mg) and place it in a homogenization tube on

ice.

Add a known amount of NAT-d4 internal standard solution to the tube.

Add an appropriate volume of extraction solvent (e.g., 2 ml of a suitable organic solvent

mixture).

Homogenize the tissue on ice using a Polytron homogenizer.

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

Collect the supernatant and transfer it to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Resuspend the dried extract in 200 µl of 70:30 water:methanol.

3. Solid Phase Extraction (SPE):

Condition a C18 SPE cartridge with 1.0 ml of methanol followed by 1.0 ml of water.
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Load the resuspended sample onto the conditioned cartridge.

Wash the cartridge with 0.5 ml of LC-MS-grade water to remove salts and polar impurities.

Elute the analytes with 2 x 0.8 ml of 100% methanol.

Evaporate the eluted fractions to dryness under nitrogen.

Store the dried extract at -80°C until analysis.

4. LC-MS/MS Analysis:

Prior to analysis, resuspend the sample in 100 µl of 70:30 methanol:water.

Liquid Chromatography (LC) Conditions:

Column: Zorbax SB-CN, 2.1 x 100 mm, 3.5-µm or equivalent

Mobile Phase A: 10 mM ammonium acetate in water

Mobile Phase B: 100% methanol

Flow Rate: 300 µl/min

Gradient:

0-0.5 min: 45% B

0.5-1 min: Increase to 70% B

1-10 min: Increase to 99% B

10-14 min: Hold at 99% B

14.5 min: Return to 45% B for re-equilibration

Mass Spectrometry (MS) Conditions:

Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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Optimize MRM transitions for both NAT and NAT-d4.

5. Data Analysis:

Create a calibration curve using known concentrations of NAT standard spiked with a

constant concentration of NAT-d4.

Calculate the peak area ratio of the analyte (NAT) to the internal standard (NAT-d4) for both

the standards and the samples.

Quantify the amount of NAT in the samples by comparing their peak area ratios to the

calibration curve.

Protocol 2: Quantification of N-Arachidonoyl Taurine in
Liver and Intestinal Tissue using UPLC-MS/MS
This protocol is based on a validated method for N-acyl taurine analysis in biological samples.

[7]

1. Materials:

N-Arachidonoyl Taurine-d4 (d4-C20:4 NAT) internal standard

Methanol (MeOH), UPLC grade

Water, UPLC grade

UPLC-ESI-QqQ mass spectrometer

2. Sample Preparation:

Homogenize liver or intestinal tissue samples in an appropriate solvent.

Spike the homogenate with a known concentration of d4-C20:4 NAT internal standard.

Perform lipid extraction using a suitable method (e.g., Bligh-Dyer or a simplified methanol

extraction).
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Centrifuge to pellet proteins and other debris.

Collect the supernatant containing the lipid extract.

Dry the extract under nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS

analysis.

3. UPLC-MS/MS Analysis:

UPLC Conditions:

Column: BEH C18 or equivalent

Optimize the mobile phase and gradient for the separation of N-acyl taurines.

MS/MS Conditions:

Use a triple quadrupole mass spectrometer operating in MRM mode.

Monitor the specific precursor-to-product ion transitions for NAT and d4-C20:4 NAT. The

product ions at m/z 80 and m/z 107 are often used for confirmation.[7]

4. Method Validation and Quantification:

Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ),

precision, and accuracy using calibration standards prepared in a surrogate matrix or neat

solvent.[7]

Quantify endogenous NAT levels by comparing the peak area ratios of NAT to d4-C20:4 NAT

in the samples against the calibration curve.
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Caption: Signaling pathway of N-Arachidonoyl Taurine (NAT).
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Caption: Workflow for NAT quantification using NAT-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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